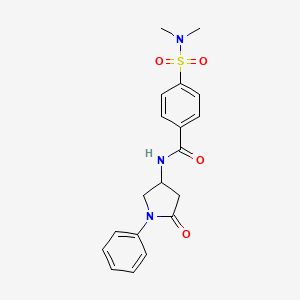
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, also known as OTPB, is a synthetic small molecule compound with a wide range of applications in scientific research and lab experiments. OTPB is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has a variety of applications in scientific research and lab experiments. It can be used as a starting material for the synthesis of other compounds, such as those used in drug development and cancer research. This compound can also be used to study the biochemical and physiological effects of certain compounds, such as those used in drug development and cancer research. Additionally, this compound can be used as a tool to study the mechanism of action of certain compounds, as well as to study the pharmacokinetics and pharmacodynamics of certain compounds.
Wirkmechanismus
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, this compound can reduce the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on COX-2, this compound has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting the activity of 5-LOX, this compound can reduce the production of leukotrienes, which are involved in inflammation, bronchoconstriction, and allergic reactions. Additionally, this compound has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of AChE, this compound can increase the levels of acetylcholine in the body, which can lead to improved cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of certain compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. This compound is a synthetic compound and therefore may not have the same effects as naturally occurring compounds. Additionally, this compound is a relatively new compound and therefore there is limited research on its effects.
Zukünftige Richtungen
The potential future directions for N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and cancer research. Additionally, further research into the mechanism of action of this compound could lead to new therapeutic approaches for the treatment of inflammation, pain, and fever. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to improved safety and efficacy of this compound-based drugs. Finally, further research into the synthesis of this compound could lead to improved methods of production and new derivatives of this compound with improved properties.
Synthesemethoden
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is synthesized in a two-step process. The first step involves the reaction of 5-oxo-1-phenylpyrrolidin-3-yl chloride with 3-trifluoromethylbenzamide in the presence of a base, such as potassium carbonate, to form this compound. The second step involves the hydrolysis of the compound in the presence of acid, such as hydrochloric acid, to form the desired product.
Eigenschaften
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-6-4-5-12(9-13)17(25)22-14-10-16(24)23(11-14)15-7-2-1-3-8-15/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQTNNUMPJXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6491440.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491446.png)
![N-(2-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491454.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491474.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![1-[(2,5-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491490.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)
![8-(4-chlorophenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6491511.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)

